yadanziolide A

Description

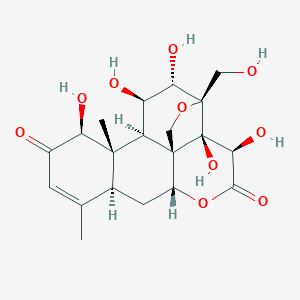

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKRGMRXXMDDP-JVDXBALSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Yadanziolide A from Brucea javanica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanziolide A, a naturally occurring quassinoid, was first identified and isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It details the experimental protocols for extraction and purification and presents the spectroscopic data that were pivotal in its structural elucidation. Furthermore, this guide summarizes the current knowledge of its biological activity, with a focus on its antiviral properties. The information is presented to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Brucea javanica (L.) Merr., a member of the Simaroubaceae family, is a plant widely distributed in Southeast Asia and Northern Oceania. Various parts of the plant, particularly the fruit and seeds, have been utilized in traditional medicine for treating a range of ailments, including dysentery, malaria, and warts. Phytochemical investigations of B. javanica have revealed a rich diversity of bioactive compounds, with quassinoids being a prominent class.

Quassinoids are a group of degraded triterpenoids known for their bitter taste and a wide spectrum of biological activities, including antitumor, antimalarial, and antiviral effects. In 1984, a team of Japanese researchers—Shin Yoshimura, Toshiro Sakaki, Masami Ishibashi, Takahiko Tsuyuki, Takeyoshi Takahashi, and Tadashi Honda—published the first report on the isolation and structural elucidation of three new bitter principles from the seeds of Brucea javanica, which they named yadanziolides A, B, and C[1]. This guide focuses on the seminal work related to this compound.

Discovery and Isolation

The initial discovery of this compound was the result of a systematic phytochemical investigation of the bitter constituents of Brucea javanica seeds. The isolation process, as detailed by Yoshimura et al. (1984), involved a multi-step extraction and chromatographic purification procedure.

Experimental Protocol: Isolation of this compound

The following protocol is based on the original methodology described by Yoshimura and colleagues[1].

Plant Material: Dried and crushed seeds of Brucea javanica.

Extraction:

-

The plant material was subjected to extraction with methanol (MeOH).

-

The resulting methanol extract was concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

-

The crude methanol extract was partitioned between water (H₂O) and chloroform (CHCl₃).

-

The chloroform-soluble fraction, containing the bitter principles, was selected for further purification.

Chromatographic Purification:

-

Silica Gel Column Chromatography: The chloroform extract was subjected to column chromatography on silica gel. Elution was performed with a solvent system of chloroform-methanol (CHCl₃-MeOH).

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compounds of interest were further purified by preparative TLC on silica gel plates, using a chloroform-methanol solvent system.

-

Recrystallization: The purified fraction containing this compound was recrystallized from a mixture of methanol and chloroform to yield colorless needles.

References

Spectroscopic Profile of Yadanziolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for yadanziolide A, a naturally occurring quassinoid isolated from Brucea javanica. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with the experimental protocols utilized for their determination. This information is critical for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.88 | d | 9.0 |

| H-5 | 3.66 | d | 9.0 |

| H-6α | 2.15 | dd | 15.0, 4.0 |

| H-6β | 2.95 | dd | 15.0, 2.0 |

| H-7 | 6.02 | d | 2.0 |

| H-9 | 3.33 | s | |

| H-11 | 4.41 | d | 8.0 |

| H-12 | 4.98 | d | 8.0 |

| H-14 | 4.18 | br s | |

| H-15 | 5.23 | br s | |

| H-17α | 1.83 | s | |

| H-17β | 2.05 | s | |

| H-21 | 1.63 | s | |

| 11-OH | 6.42 | d | 6.0 |

| 12-OH | 6.78 | d | 6.0 |

| 14-OH | 6.18 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 79.2 (d) |

| C-2 | 208.2 (s) |

| C-3 | 162.8 (s) |

| C-4 | 125.7 (s) |

| C-5 | 51.5 (d) |

| C-6 | 35.1 (t) |

| C-7 | 78.9 (d) |

| C-8 | 78.1 (s) |

| C-9 | 50.1 (d) |

| C-10 | 43.6 (s) |

| C-11 | 70.9 (d) |

| C-12 | 70.1 (d) |

| C-13 | 148.1 (s) |

| C-14 | 78.1 (d) |

| C-15 | 122.1 (d) |

| C-16 | 170.1 (s) |

| C-17 | 10.9 (q) |

| C-18 | 20.0 (q) |

| C-20 | 167.3 (s) |

| C-21 | 27.8 (q) |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z [M]⁺ | Formula |

| This compound | 392.1055 | C₂₀H₂₄O₉ |

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the key functional groups present in the this compound molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | 3450 |

| γ-Lactone | 1780 |

| Ester carbonyl | 1735 |

| α,β-Unsaturated ketone | 1680 |

Experimental Protocols

The following section outlines the methodologies employed for the spectroscopic analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra were obtained using a JEOL JMS-DX300 mass spectrometer. The ionization method employed was electron impact (EI) at 70 eV.

Infrared Spectroscopy

The infrared spectrum was recorded on a JASCO A-202 spectrophotometer. The sample was prepared as a KBr disc.

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic analysis of this compound is depicted below.

Caption: Workflow for the isolation and structural elucidation of this compound.

This diagram illustrates the sequential process beginning with the extraction from the natural source, followed by purification, and culminating in the detailed structural analysis using various spectroscopic techniques. This systematic approach is fundamental in natural product chemistry for the discovery and characterization of novel bioactive compounds.

An In-depth Technical Guide to Yadanziolide A: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a naturally occurring quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. Isolated from the seeds of Brucea javanica (L.) Merr., a plant long used in traditional Chinese medicine, this compound has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an examination of its mechanism of action, with a focus on its impact on cellular signaling pathways.

Physical and Chemical Properties

This compound is a complex diterpenoid characterized by a highly oxygenated picrasane skeleton. Its physicochemical properties are crucial for its handling, formulation, and analysis in a research setting. The key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₆O₁₀ | [1] |

| Molecular Weight | 426.41 g/mol | [1] |

| CAS Number | 95258-14-3 | |

| Appearance | Colorless needles | [1] |

| Melting Point | 283–285 °C (with decomposition) | [1] |

| Optical Rotation | [α]ᴅ: -10.5° (c 1.7, pyridine) | [1] |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate. | |

| Purity | Commercially available at ≥98% | |

| Natural Source | Seeds of Brucea javanica (L.) Merr. | [1] |

Spectral Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.

| Spectrum Type | Key Features | Reference |

| UV Spectroscopy | λmax (Methanol): 240 nm (ε 9300) | [1] |

| IR Spectroscopy (KBr) | 3430 (hydroxyl), 1700 (δ-lactone), 1645, 1620 (α,β-unsaturated carbonyl) cm⁻¹ | [1] |

| ¹H NMR | Data reported but specific shifts require access to original publication tables. | [1] |

| ¹³C NMR | Data reported but specific shifts require access to original publication tables. | [1] |

| Mass Spectrometry | Used for molecular formula determination. | [1] |

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from its natural source and the assays used to determine its biological activity.

Isolation and Purification of this compound

The isolation of this compound from the seeds of Brucea javanica is a multi-step process involving extraction and several chromatographic techniques.

-

Preparation of Plant Material : The dried, defatted seeds of Brucea javanica are ground into a fine powder.

-

Extraction : The powdered seeds are subjected to extraction with methanol (MeOH).

-

Solvent Partitioning : The resulting methanol extract is partitioned between dichloromethane (CH₂Cl₂) and water. The aqueous layer, containing the more polar quassinoids, is retained for further separation.[1]

-

Silica Gel Column Chromatography : The aqueous layer is concentrated and subjected to silica gel column chromatography. The column is eluted with a solvent system of chloroform-methanol-water (lower layer) to achieve initial separation of compounds based on polarity.[1]

-

Gel Permeation Chromatography : Fractions containing this compound are further purified by gel chromatography, for example, using a Toyopearl HW-40S column with methanol as the eluent. This step separates molecules based on their size.[1]

-

Reversed-Phase Chromatography : The final purification step involves reversed-phase chromatography, such as on a Lobar column (Lichroprep RP-8), using a methanol-water gradient. This high-resolution technique separates compounds based on hydrophobicity, yielding pure this compound.[1]

Antiviral Activity Assay (Half-Leaf Method)

This compound has demonstrated significant antiviral activity, notably against the Tobacco Mosaic Virus (TMV). The half-leaf method is a common and effective way to screen for such activity.

-

Plant Preparation : Cultivate host plants (e.g., Nicotiana glutinosa) until they have well-developed leaves.

-

Virus Inoculation : A solution containing TMV is gently rubbed onto the entire surface of a detached leaf or a leaf still on the plant.

-

Compound Application : Immediately after inoculation, one half of the leaf (demarcated by the midrib) is treated with a solution of this compound at a specific concentration. The other half is treated with a control solution (e.g., the solvent used to dissolve the compound).

-

Incubation : The plant or leaf is kept under controlled conditions (light, temperature, humidity) for 3-4 days to allow for viral replication and lesion formation.

-

Data Analysis : The number of local lesions (dead cell clusters) on the treated half of the leaf is counted and compared to the number on the control half. The percentage of inhibition is calculated to determine the antiviral efficacy of this compound.

Cytotoxicity Assay (MTT/MTS Assay)

To assess the antitumor potential of this compound, its cytotoxicity against cancer cell lines is measured, commonly using tetrazolium salt-based assays like the MTT or MTS assay.

-

Cell Seeding : Cancer cells (e.g., hepatocellular carcinoma lines like HepG2 or LM-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

-

Reagent Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

-

Incubation and Measurement : The plates are incubated for another 1-4 hours. During this time, metabolically active (viable) cells convert the tetrazolium salt into a colored formazan product.

-

Data Analysis : The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of this compound required to inhibit cell growth by 50%.[2][3]

Mechanism of Action and Signaling Pathways

Recent research has elucidated a key mechanism through which this compound exerts its potent antitumor effects, particularly in hepatocellular carcinoma (HCC). The compound has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical pathway for cell proliferation, survival, and differentiation that is often dysregulated in cancer.[4]

Inhibition of the JAK/STAT Pathway

This compound has been demonstrated to inhibit the phosphorylation of both JAK2 and its downstream target, STAT3, in a concentration-dependent manner.[4] The phosphorylation of STAT3 is a critical activation step, allowing it to dimerize, translocate to the nucleus, and act as a transcription factor for various genes involved in cell survival and proliferation (e.g., Bcl-2).

By preventing the activation of JAK2 and STAT3, this compound effectively blocks this pro-survival signaling cascade. This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[4]

Induction of Apoptosis

The modulation of the JAK/STAT pathway by this compound culminates in the induction of apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways.[4]

-

Intrinsic Pathway : The shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3.

-

Extrinsic Pathway : Evidence also points to the activation of the extrinsic pathway, indicated by the cleavage and activation of caspase-8, which can directly activate caspase-3.[4]

The dual activation of these apoptotic pathways leads to efficient and robust cancer cell death, highlighting the therapeutic potential of this compound.

Conclusion

This compound stands out as a promising natural product with well-defined antitumor and antiviral properties. Its mechanism of action, particularly the targeted inhibition of the oncogenic JAK/STAT signaling pathway, provides a strong rationale for its further development as a therapeutic agent. The detailed physical, chemical, and biological data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this potent quassinoid. Future investigations should focus on preclinical and clinical evaluations to fully assess its therapeutic potential.

References

A Technical Guide on the Cytotoxic Effects of Yadanziolide A on Cancer Cells

Introduction

Yadanziolide A (Y-A), a natural quassinoid compound derived from the plant Brucea javanica, has emerged as a significant candidate in oncological research.[1][2][3] Its potential as a therapeutic agent is underscored by its demonstrated cytotoxic effects against various cancer cell lines, with a particularly profound impact on hepatocellular carcinoma (HCC).[1][3] Liver cancer remains a major global health challenge with a high mortality rate, necessitating the exploration of innovative treatment solutions.[1][3] This technical guide provides a comprehensive overview of the cytotoxic mechanisms of this compound, detailing its impact on cellular proliferation, apoptosis, and key signaling pathways. The document summarizes quantitative data, outlines relevant experimental protocols, and visualizes complex biological processes to support advanced research and drug development efforts.

Cytotoxic Activity of this compound

This compound exhibits potent, dose-dependent cytotoxic effects on liver cancer cells.[1][2] In vitro studies have demonstrated that Y-A significantly inhibits the proliferation, migration, and invasion of hepatocellular carcinoma cells at concentrations as low as 0.1 μM.[1][3] The inhibitory effects become more pronounced with increasing concentrations of the compound.[1]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is crucial for evaluating its cytotoxic efficacy.[4][5] The cytotoxic effects of this compound were quantified using a Cell Counting Kit-8 (CCK-8) assay across several human liver cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | Cytotoxic Effect Noted at Concentration (≥) | IC50 Determination Method |

| HepG2 | Hepatocellular Carcinoma | 24h | 0.1 μM | CCK-8 Assay, GraphPad Prism |

| Huh-7 | Hepatocellular Carcinoma | 24h | 0.1 μM | CCK-8 Assay, GraphPad Prism |

| LM-3 | Hepatocellular Carcinoma | 24h | 0.1 μM | CCK-8 Assay, GraphPad Prism |

| HL-7702 | Normal Liver Cell Line | 24h | Less sensitive | CCK-8 Assay, GraphPad Prism |

Table 1: Summary of this compound Cytotoxicity Data. Data synthesized from preclinical studies that noted significant dose-dependent inhibition of proliferation at the indicated concentrations.[1][2]

Mechanism of Action

The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and inhibit critical signaling pathways that govern cancer cell proliferation and survival.[1][2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in HCC cells.[1] This is confirmed through multiple lines of evidence, including a notable increase in the apoptotic cell population and the formation of apoptosomes.[1][2] Morphological analysis using Hoechst 33342 staining reveals significant nuclear fragmentation, a hallmark of apoptosis, in cells treated with Y-A.[2]

The apoptotic process is mediated by the activation of a caspase cascade.[1] Specifically, Y-A treatment leads to the activation of initiator Caspase-8, which in turn activates the executioner Caspase-3.[1] This cascade is further regulated by members of the Bcl-2 protein family; Y-A upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting cell death.[1]

Inhibition of the JAK/STAT Signaling Pathway

The primary molecular mechanism underlying Y-A's effects is the targeted inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is often overactive in cancer.[1][6] Y-A specifically targets the TNF-α/STAT3 axis.[1][2][3] It effectively inhibits the phosphorylation of both JAK2 and STAT3, preventing the activation of downstream signaling that promotes tumor cell growth and survival.[1][3] Molecular docking studies have further corroborated that Y-A can bind stably to STAT3, reinforcing its role as a direct or indirect inhibitor of this pathway.[1] The inhibition of STAT3 signaling by Y-A is a critical event that leads to the suppression of tumor proliferation and the activation of the apoptotic machinery.[1][7]

Inhibition of Cell Migration and Invasion

Beyond inducing cell death, this compound also curtails the metastatic potential of hepatocellular carcinoma cells.[1] This was demonstrated through wound-healing (scratch) assays and Transwell assays, which showed that Y-A treatment resulted in a concentration-dependent reduction in the ability of HepG2 and LM-3 cells to migrate and invade.[1]

Experimental Protocols

The following sections provide an overview of the key methodologies used to characterize the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is used to quantify the dose-dependent effect of Y-A on cancer cell proliferation and viability.[1][8][9]

Principle: Colorimetric assays like CCK-8 or MTT measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.[9]

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, LM-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours).

-

Reagent Addition: A solution (e.g., CCK-8) is added to each well, and the plate is incubated for 1-4 hours.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting viability against log concentration.[10]

Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis following treatment with Y-A.[2][11]

Principle: Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer cell membrane. Propidium Iodide (PI), a fluorescent nucleic acid stain, is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Cells are cultured and treated with various concentrations of this compound for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescently-conjugated Annexin V and PI are added, and the suspension is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. Four populations can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within the JAK/STAT and apoptotic pathways.[1]

Methodology:

-

Protein Extraction: Cells treated with Y-A are lysed to release total cellular proteins.

-

Protein Quantification: The protein concentration of each lysate is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., STAT3, p-STAT3, Caspase-3, β-actin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

Conclusion

This compound demonstrates significant potential as an anticancer agent, particularly for hepatocellular carcinoma.[1][2][3] Its cytotoxic effects are robust and dose-dependent, stemming from a multi-faceted mechanism of action. The compound effectively induces apoptosis through the activation of the caspase cascade and modulation of Bcl-2 family proteins.[1] Critically, these pro-apoptotic effects are driven by the targeted inhibition of the oncogenic TNF-α/JAK2/STAT3 signaling pathway.[1][3] The collective evidence strongly supports further preclinical and clinical investigation of this compound as a promising therapeutic candidate for liver cancer treatment.

References

- 1. This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assay Protocol [protocols.io]

Yadanziolide A: A Technical Overview of Preliminary In Vitro Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of Yadanziolide A, a natural derivative of Brucea javanica. The document focuses on its cytotoxic and apoptotic effects on hepatocellular carcinoma (HCC) cells, detailing the experimental methodologies, quantitative outcomes, and the underlying mechanism of action involving the JAK-STAT signaling pathway.

Core Findings and Data Presentation

This compound has demonstrated significant dose-dependent cytotoxic effects against various liver cancer cell lines.[1][2] The compound effectively inhibits proliferation, migration, and invasion of these cells at concentrations of 0.1 µM and higher.[1][2] Furthermore, this compound has been shown to induce apoptosis in liver cancer cells.[1][2]

Table 1: Cytotoxicity of this compound in Liver Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined for several human hepatocellular carcinoma cell lines and a normal liver cell line after 24 hours of treatment. These values indicate a higher potency against cancer cells compared to normal cells.[1]

| Cell Line | Cell Type | IC50 (nM) |

| HepG2 | Hepatocellular Carcinoma | 300 |

| Huh-7 | Hepatocellular Carcinoma | 362 |

| LM-3 | Hepatocellular Carcinoma | 171 |

| HL-7702 | Normal Liver Cell | 768 |

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The anticancer effects of this compound are attributed to its modulation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1] Specifically, this compound inhibits the phosphorylation of JAK2 and STAT3 in a concentration-dependent manner.[1] This inhibition of the JAK-STAT pathway leads to the induction of apoptosis, evidenced by the activation of caspase-8 and caspase-3, and alterations in the expression of Bcl-2 family proteins.[1][3] The compound has also been found to reduce the expression of TNF-α, an upstream activator of the JAK-STAT pathway.[1]

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Yadanziolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. It is notably isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments.[1][2] this compound has demonstrated significant biological activities, including potent antiviral and antitumor effects, making it a compound of interest for further research and drug development. These application notes provide detailed protocols for the extraction of this compound from Brucea javanica seeds and its subsequent purification.

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process. It is important to note that specific yield and purity data for this compound at each step of the process are not extensively reported in the available literature. Therefore, these tables are presented as a template for researchers to record their own experimental data.

Table 1: Extraction Efficiency of this compound from Brucea javanica Seeds

| Parameter | Value | Units | Notes |

| Starting Plant Material (Dry Weight) | g | Dried seeds of Brucea javanica. | |

| Extraction Solvent | Methanol | - | |

| Solid-to-Solvent Ratio | 1:10 | w/v | This is a typical ratio for plant extraction. |

| Extraction Time | 24 | hours | Per extraction cycle. |

| Number of Extractions | 3 | cycles | To maximize the extraction of the compound. |

| Crude Extract Yield | g | Total weight of the dried methanol extract. | |

| This compound Content in Crude Extract | % (w/w) | To be determined by HPLC analysis. |

Table 2: Purification Summary for this compound

| Purification Step | Starting Material (mg) | Eluent/Mobile Phase | Final Product (mg) | Yield (%) | Purity (%) | Purification Fold |

| Liquid-Liquid Partitioning | ||||||

| Ethyl Acetate Fraction | Ethyl Acetate/Water | |||||

| Silica Gel Column Chromatography | Chloroform-Methanol Gradient | |||||

| Preparative HPLC | Acetonitrile-Water Gradient |

Experimental Protocols

The following protocols describe a general procedure for the extraction and purification of this compound from the seeds of Brucea javanica.

Extraction of this compound

This protocol outlines the initial extraction of crude quassinoids from the plant material.

Materials:

-

Dried seeds of Brucea javanica

-

Methanol (analytical grade)

-

Grinder or mill

-

Large glass container with a lid

-

Filter paper

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried seeds of Brucea javanica into a coarse powder.

-

Maceration: Place the powdered seeds in a large glass container and add methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Extraction: Seal the container and allow the mixture to macerate for 24 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture through filter paper to separate the methanol extract from the plant residue.

-

Repeated Extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times with fresh methanol to ensure maximum recovery of the compounds.

-

Concentration: Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

-

Drying: Dry the crude extract completely under vacuum to remove any residual solvent.

Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity, enriching the fraction containing this compound.

Materials:

-

Crude methanol extract

-

Distilled water

-

Ethyl acetate

-

Separatory funnel

Procedure:

-

Suspension: Suspend the dried crude methanol extract in distilled water.

-

Partitioning: Transfer the aqueous suspension to a separatory funnel and add an equal volume of ethyl acetate.

-

Extraction: Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

-

Collection: Collect the upper ethyl acetate layer.

-

Repeated Partitioning: Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

Concentration: Combine all the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator. The resulting residue is the ethyl acetate fraction, which is enriched with quassinoids.

Purification by Silica Gel Column Chromatography

This is the primary purification step to isolate this compound from other compounds in the ethyl acetate fraction.

Materials:

-

Ethyl acetate fraction

-

Silica gel (60-120 mesh) for column chromatography

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Glass chromatography column

-

Fraction collector (optional)

-

TLC plates (silica gel 60 F254) and developing chamber

-

UV lamp (254 nm)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with chloroform.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:

-

100% Chloroform

-

Chloroform:Methanol (99:1)

-

Chloroform:Methanol (98:2)

-

Chloroform:Methanol (95:5)

-

Chloroform:Methanol (90:10)

-

Chloroform:Methanol (80:20)

-

100% Methanol

-

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) throughout the elution process.

-

TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform:methanol (e.g., 9:1) solvent system. Visualize the spots under a UV lamp.

-

Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

-

Concentration: Concentrate the pooled fractions to dryness.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step is to achieve high purity of this compound.

Materials:

-

Partially purified this compound from column chromatography

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Preparative HPLC system with a C18 column

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the semi-purified this compound in the initial mobile phase.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile in water. A typical starting condition would be 20% acetonitrile, increasing to 80% over 30-40 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

-

Detection: UV detector at a wavelength of around 220 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilization: Lyophilize the pure fraction to obtain this compound as a white powder.

Visualizations

Signaling Pathway

This compound has been reported to induce apoptosis in hepatocellular carcinoma cells through the JAK-STAT signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of this compound-induced apoptosis via the JAK-STAT pathway.

Experimental Workflow

The following diagram provides a visual representation of the entire extraction and purification workflow for this compound.

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Quantification of Yadanziolide A

These application notes provide detailed methodologies for the quantitative analysis of Yadanziolide A, a bioactive quassinoid compound, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is adapted from a validated method for the simultaneous determination of structurally related quassinoids from Brucea javanica, the plant source of this compound.

Experimental Protocol: HPLC-UV

a) Sample Preparation:

-

Extraction: Accurately weigh 1.0 g of powdered plant material (e.g., seeds of Brucea javanica) and transfer to a conical flask.

-

Add 25 mL of methanol.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC analysis.

b) Chromatographic Conditions:

| Parameter | Specification |

| Instrument | Agilent 1200 HPLC system or equivalent |

| Column | Cosmosil C18 (4.6 × 250 mm, 5 µm) |

| Mobile Phase | A: Water; B: Methanol |

| Gradient Elution | 0-10 min, 30-40% B; 10-20 min, 40-50% B; 20-30 min, 50-60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 221 nm |

| Injection Volume | 10 µL |

c) Method Validation Summary:

The following table summarizes the validation parameters for related quassinoids (Bruceoside A, Bruceoside B, and Brusatol), which are expected to be similar for this compound.[1][2]

| Parameter | Bruceoside A | Bruceoside B | Brusatol |

| Linearity Range (µg/mL) | 2.074 - 6.222 | 0.722 - 2.166 | 0.503 - 1.509 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |

| Average Recovery (%) | 106.3 | 96.1 | 96.7 |

| Reproducibility (RSD, %) | < 2.2 | < 2.2 | < 2.2 |

Experimental Workflow: HPLC Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Quantification

This protocol provides a sensitive and selective method for the quantification of this compound in biological matrices, adapted from established methods for other quassinoids.

Experimental Protocol: LC-MS/MS

a) Sample Preparation (for Biological Matrices, e.g., Plasma):

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

b) LC-MS/MS Conditions:

| Parameter | Specification |

| LC System | Waters ACQUITY UPLC or equivalent |

| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |

| Column | Zorbax Eclipse XDB C8 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Methanol |

| Elution | Isocratic or gradient, to be optimized (start with 50:50 A:B) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

c) Mass Spectrometry Parameters (MRM):

The Multiple Reaction Monitoring (MRM) transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its molecular weight (C₂₆H₃₄O₁₁) of 522.54 g/mol , the protonated precursor ion [M+H]⁺ would be approximately m/z 523.5. A plausible fragmentation would involve the loss of the angelic acid side chain. The MRM transitions for related quassinoids are provided for reference.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Predicted) | 523.5 | To be determined | To be optimized |

| Quassin | 389.5 | 222.9 | To be optimized |

| Neoquassin | 391.5 | 372.9 | To be optimized |

d) Quantitative Data Summary (Hypothetical for this compound):

| Parameter | Expected Performance |

| Linearity Range (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% bias) | ± 15% |

| Precision (RSD, %) | < 15% |

Experimental Workflow: LC-MS/MS Analysis

References

Application Note & Protocol: In Vitro Antiviral Assay for Yadanziolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a quassinoid isolated from the seeds of Brucea javanica (L.) Merr.[1][2]. While research into its full biological activity is ongoing, preliminary studies have demonstrated its potential as an antiviral agent. Notably, this compound has shown potent activity against the Tobacco Mosaic Virus (TMV), with a 50% inhibitory concentration (IC50) in the low micromolar range[2]. Furthermore, other compounds isolated from Brucea javanica, such as Bruceine A, have exhibited inhibitory effects against human viruses like Vesicular Stomatitis Virus (VSV) by targeting the Low-Density Lipoprotein Receptor (LDLR), a known entry receptor for several viruses[3][4]. Extracts from the plant have also been investigated for activity against Dengue Virus (DENV)[1].

This application note provides a detailed protocol for a general-purpose in vitro antiviral assay to evaluate the efficacy of this compound against a range of human viruses. The described method is a Cytopathic Effect (CPE) Reduction Assay, a robust and widely used technique for screening antiviral compounds[4][5][6][7]. This assay quantifies the ability of a compound to protect host cells from virus-induced death[7].

Principle of the Assay

The CPE reduction assay is based on the principle that viral infection and replication often lead to morphological changes in host cells, collectively known as the cytopathic effect, which ultimately results in cell death[6]. In the presence of an effective antiviral agent, this process is inhibited, and host cells remain viable. Cell viability can be quantified using various methods, such as staining with crystal violet or using metabolic indicators like MTT or CellTiter-Glo[4][7][8]. The results are used to determine the 50% effective concentration (EC50) of the compound, which is the concentration that inhibits the viral cytopathic effect by 50%[9]. Concurrently, the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, is determined to assess the compound's toxicity[9]. The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral candidate[9].

Data Presentation

Known Antiviral Activity of this compound

The following table summarizes the reported antiviral activity of this compound against Tobacco Mosaic Virus (TMV).

| Compound | Virus | Assay Method | EC50 (µM) | Positive Control | EC50 of Control (µM) | Reference |

| This compound | Tobacco Mosaic Virus (TMV) | Half-leaf and leaf-disk | 3.42 - 5.66 | Ningnanmycin | 117.3 | [2] |

Template for Experimental Data

This table provides a structured format for presenting the results obtained from the described protocol.

| This compound Conc. (µM) | % Cell Viability (Uninfected) | % CPE Inhibition (Infected) |

| 0 (Control) | 100 | 0 |

| 0.1 | ||

| 0.5 | ||

| 1.0 | ||

| 5.0 | ||

| 10.0 | ||

| 50.0 | ||

| 100.0 | ||

| Calculated Values | CC50 (µM) | EC50 (µM) |

| Selectivity Index (SI = CC50/EC50) |

Experimental Protocols

This protocol is a general guideline and should be optimized based on the specific virus and host cell line used.

Materials and Reagents

-

This compound (dissolved in DMSO to create a stock solution)

-

Susceptible host cell line (e.g., Vero E6 for Coronaviruses or DENV, A549 for Influenza or VSV)[4][5]

-

Virus stock with a known titer (Plaque Forming Units/mL or TCID50/mL)

-

Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Assay medium (cell culture medium with reduced FBS, typically 2%)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

Cell viability reagent (e.g., Crystal Violet solution, MTT, or CellTiter-Glo)

-

Positive control antiviral drug (e.g., Remdesivir for Coronaviruses)

-

Dimethyl Sulfoxide (DMSO)

Protocol 1: Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.

-

Compound Dilution: Prepare a serial dilution of this compound in assay medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

-

Treatment: Remove the culture medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with assay medium only (cell control) and medium with the highest concentration of DMSO (solvent control).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Quantify cell viability using a chosen method (e.g., Crystal Violet staining).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the data and determine the CC50 value using non-linear regression analysis[9].

Protocol 2: Antiviral Assay (EC50 Determination by CPE Reduction)

-

Cell Seeding: Prepare a 96-well plate with a confluent monolayer of host cells as described in the cytotoxicity assay.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in assay medium. Dilute the virus stock in assay medium to a predetermined multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.

-

Infection and Treatment: Remove the culture medium. Add 50 µL of the diluted this compound to the wells, followed by 50 µL of the diluted virus.

-

Controls: Include the following controls on each plate:

-

Cell Control: Cells with assay medium only (no virus, no compound).

-

Virus Control: Cells with virus and assay medium (no compound).

-

Solvent Control: Cells with virus and the highest concentration of DMSO.

-

Positive Control: Cells with virus and a known antiviral drug.

-

-

Incubation: Incubate the plate at 37°C with 5% CO2 until the virus control wells show 80-100% CPE (typically 48-72 hours)[5].

-

Viability Assessment: Quantify the remaining viable cells using the same method as the cytotoxicity assay.

-

Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the cell and virus controls. Plot the data and determine the EC50 value using non-linear regression analysis[9].

Visualizations

Caption: Workflow for the in vitro antiviral assay of this compound.

Caption: General stages of a viral life cycle and potential targets for antiviral drugs.

References

- 1. Frontiers | Plant-derived extracts and natural products with antiviral activity [frontiersin.org]

- 2. Natural Product Bruceine A from Brucea javanica (L.) Merr. as a Potential LDLR Inhibitor That Facilitates Antiviral Effect | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A preliminary study: the anti-proliferation effect of salidroside on different human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Viral infectious disease and natural products with antiviral activity. | Semantic Scholar [semanticscholar.org]

Application Notes: Determining the Cytotoxicity of Yadanziolide A using MTT and CCK-8 Assays

Introduction

Yadanziolide A is a quassinoid compound isolated from the seeds of Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer.[1] Recent studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines.[2][3] Notably, its mechanism of action in hepatocellular carcinoma involves the induction of apoptosis through the inhibition of the JAK/STAT signaling pathway.[4][5] This application note provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using two common colorimetric assays: MTT and CCK-8.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for evaluating cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

The CCK-8 (Cell Counting Kit-8) assay is another robust method for determining cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange-colored formazan dye. The intensity of the orange color is directly proportional to the number of living cells. The CCK-8 assay is generally considered to be more sensitive and convenient than the MTT assay as it does not require a solubilization step.

Data Presentation

The results of the cytotoxicity assays can be summarized in the following table to facilitate the comparison of the cytotoxic effects of this compound at various concentrations. The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, should be calculated from the dose-response curve.

| This compound Concentration (µM) | Cell Viability (%) - MTT Assay (Mean ± SD) | Cell Viability (%) - CCK-8 Assay (Mean ± SD) |

| 0 (Control) | 100 | 100 |

| 0.1 | ||

| 0.5 | ||

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| IC50 (µM) |

Experimental Protocols

I. General Preparations

-

Cell Culture: Culture the desired cancer cell line (e.g., HepG2, Huh-7, or LM-3 for liver cancer studies) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C. Prepare fresh dilutions in the cell culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well in 100 µL of medium). Incubate the plate for 24 hours to allow for cell attachment.

II. MTT Assay Protocol

-

Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the designated wells. Include a vehicle control group (medium with 0.1% DMSO) and a blank group (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

III. CCK-8 Assay Protocol

-

Treatment: Follow the same treatment procedure as described in the MTT assay protocol (Step II.1).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Visualizations

Caption: Workflow of MTT and CCK-8 cytotoxicity assays.

References

- 1. This compound | CAS:95258-14-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]

- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Yadanziolide A: Application Notes and Protocols for Cancer Cell Line Sensitivity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A, a natural compound extracted from Brucea javanica, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC).[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing the sensitivity of cancer cell lines to this compound. The methodologies outlined are based on published research and are intended to guide researchers in evaluating the cytotoxic and apoptotic effects of this compound, with a focus on its mechanism of action involving the JAK/STAT signaling pathway.[1][2][3][4]

Data Presentation: Cell Line Sensitivity to this compound

This compound exhibits dose-dependent cytotoxic effects on various hepatocellular carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are summarized in the table below. Notably, this compound shows a higher potency in cancer cell lines compared to the normal human liver cell line HL-7702, suggesting a degree of cancer cell selectivity.[1]

| Cell Line | Cell Type | IC50 (nM) |

| LM-3 | Human Hepatocellular Carcinoma | 171 |

| HepG2 | Human Hepatocellular Carcinoma | 300 |

| Huh-7 | Human Hepatocellular Carcinoma | 362 |

| HL-7702 | Normal Human Liver | 768 |

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., LM-3, HepG2, Huh-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 10 nM to 10 µM to encompass the expected IC50 values. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a suitable software like GraphPad Prism.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

LM-3 or HepG2 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 400 nM) for 24 hours.[1]

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis of the JAK/STAT Pathway

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the JAK/STAT signaling pathway.

Materials:

-

LM-3 or HepG2 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-JAK2, anti-phospho-JAK2, anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, and anti-GAPDH (as a loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH).

Signaling Pathway

This compound exerts its anti-cancer effects in hepatocellular carcinoma cells by inhibiting the JAK/STAT signaling pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering both the intrinsic and extrinsic apoptosis pathways.[1][2]

References

- 1. This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Yadanziolide A as a Positive Control in Antiviral Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a quassinoid, a class of structurally complex natural products isolated from plants of the Simaroubaceae family, such as Brucea javanica. While extensively studied for its anti-tumor properties, the broader class of quassinoids has demonstrated significant antiviral activities against a range of viruses.[1][2][3][4][5][6][7] These application notes propose the use of this compound as a potential positive control in antiviral screening assays, particularly for preliminary screens of novel compounds. Its activity can serve as a benchmark for the identification and validation of new antiviral agents.

The rationale for using this compound is based on the established antiviral effects of structurally related quassinoids.[1][3][4] For instance, other quassinoids from Brucea javanica have shown inhibitory effects against Pepper Mottle Virus (PepMoV).[6] Furthermore, compounds from this class have been effective against human viruses such as Dengue virus, Herpes simplex virus, and Coxsackie virus.[1][3][4]

Mechanism of Action: Modulation of Host Signaling Pathways

While the precise antiviral mechanism of this compound is yet to be fully elucidated, its known effects on host cell signaling pathways provide a strong basis for its potential antiviral action. This compound has been shown to inhibit the JAK/STAT signaling pathway, a critical pathway in the cellular response to interferons and a key component of the innate immune response to viral infections. By modulating host pathways that viruses rely on for replication, this compound can create an intracellular environment that is non-conducive to viral propagation.

Caption: Proposed mechanism of this compound via inhibition of the JAK/STAT pathway.

Quantitative Data Summary

As the direct antiviral activity of this compound is still an emerging area of research, the following table summarizes the reported antiviral activities of other structurally related quassinoids. This data can be used to estimate the potential effective concentration range for this compound in initial screening assays.

| Compound | Virus | Assay Type | EC50 / IC50 (µM) | Selectivity Index (SI) | Reference |

| 6α-hydroxyeurycomalactone | Dengue Virus (DENV-2) | LDH Release | 0.39 ± 0.02 | Not Reported | [4] |

| Brucein A | Pepper Mottle Virus (PepMoV) | Inactivation Assay | >10 (MIC) | Not Reported | [6] |

| Bruceantinol | Pepper Mottle Virus (PepMoV) | Inactivation Assay | >10 (MIC) | Not Reported | [6] |

| Chuglycoside J | Tobacco Mosaic Virus (TMV) | Leaf-disc Method | 56.21 ± 1.86 | Not Reported | [2][5] |

| Chuglycoside K | Tobacco Mosaic Virus (TMV) | Leaf-disc Method | 137.74 ± 3.57 | Not Reported | [2][5] |

| Bruceine-D | Tobacco Mosaic Virus (TMV) | Replication Assay | 7.13 (mg/L) | Not Reported | [7] |

| Simalikalactone D | Herpes Simplex, Semliki Forest, Coxsackie | Not Specified | Pronounced Activity | Not Reported | [1][3] |

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring the ability of a compound to protect cells from virus-induced death.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

This compound (positive control)

-

Test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound and test compounds in cell culture medium. A typical starting concentration for this compound could be in the range of 1-100 µM, based on data from related compounds.

-

Cytotoxicity Assay (Optional but Recommended): Treat a separate plate of uninfected cells with the same serial dilutions of the compounds to determine the 50% cytotoxic concentration (CC50).

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add the virus diluted in culture medium to achieve a desired multiplicity of infection (MOI), typically between 0.01 and 0.1.

-

Concurrently, add the prepared compound dilutions to the wells.

-

Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until significant CPE is observed in the "virus only" control wells (typically 2-5 days).

-

Quantification of Cell Viability:

-

Remove the medium and add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus only" controls.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more promising antiviral candidate.

-

Caption: Workflow for a standard Cytopathic Effect (CPE) reduction assay.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.

Materials:

-

Host cell line susceptible to plaque formation

-

6-well or 12-well cell culture plates

-

Virus stock of known titer

-

This compound and test compounds

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Infection:

-

Remove the growth medium and wash the cells with PBS.

-

Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Treatment:

-

Prepare the overlay medium containing various concentrations of this compound or test compounds.

-

After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium.

-

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

-

Plaque Visualization:

-

Fix the cells with the fixative solution.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a stained background.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

-

Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Conclusion

This compound, a member of the antiviral quassinoid family, presents a valuable candidate for use as a positive control in antiviral screening assays. Its proposed mechanism of action through the modulation of host signaling pathways, such as JAK/STAT, makes it particularly relevant for the discovery of host-targeting antivirals. The provided protocols for CPE reduction and plaque reduction assays offer standardized methods to evaluate its activity and to benchmark the efficacy of new chemical entities. Further research is warranted to define its specific antiviral spectrum and to confirm its mechanism of action against various viruses.

References

- 1. researchgate.net [researchgate.net]

- 2. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity of simalikalactone D, a quassinoid from Quassia africana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quassinoids from Eurycoma longifolia with antiviral activities by inhibiting dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quassinoids isolated from Brucea javanica inhibit pepper mottle virus in pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiphytoviral activity of bruceine-D from Brucea javanica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Tobacco Mosaic Virus (TMV) Inhibition using Yadanziolide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A, a natural quassinoid compound isolated from Brucea javanica, has demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study TMV inhibition. The information presented is intended to guide researchers in the effective design and execution of experiments to evaluate the anti-TMV efficacy of this compound and to investigate its mechanism of action.

Quantitative Data Summary

The inhibitory effects of this compound and related compounds on TMV are summarized below. This data provides a baseline for comparison and experimental planning.

| Compound | Source | Anti-TMV Activity (IC50) | Reference Compound (IC50) |

| This compound | Brucea javanica | 5.5 µM | Ningnanmycin (117.3 µM) |

| Yadanzioside L | Brucea javanica | 4.86 µM | - |

| Yadanzioside I | Brucea javanica | 4.22 µM | - |

Proposed Mechanism of Action

While the precise mechanism of this compound's anti-TMV activity is still under investigation, current evidence suggests that it may interfere with the virus at multiple stages of its life cycle. The proposed mechanism involves the inhibition of viral coat protein (CP) expression and subsequent disruption of systemic viral spread. It is also hypothesized that this compound may modulate plant defense signaling pathways, such as the salicylic acid (SA) and jasmonic acid (JA) pathways, to enhance the host's resistance to viral infection.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying anti-TMV agents.

Half-Leaf Assay for In Vivo Antiviral Activity

This method is used to assess the protective, curative, and inactivating effects of this compound on TMV infection in a local lesion host plant, such as Nicotiana tabacum L. cv. Samsun NN.[1]

Materials:

-

Nicotiana tabacum L. cv. Samsun NN plants (at the 5-6 leaf stage)

-

Purified TMV (concentration determined by spectrophotometry)

-

This compound stock solution (in DMSO)

-

Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

-

Carborundum (abrasive)

Protocol Workflow:

Procedure:

-

Protective Assay:

-

Gently rub the right half of a leaf with the this compound solution.

-

Rub the left half with a control solution (containing the same concentration of DMSO).

-

After 24 hours, dust both halves with carborundum and inoculate with TMV solution.

-

-

Curative Assay:

-

Dust the entire leaf with carborundum and inoculate with TMV solution.

-